Cas no 1040646-21-6 (2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide)
![2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide structure](https://ja.kuujia.com/scimg/cas/1040646-21-6x500.png)
2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide
- 2-(4-chlorophenyl)-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]acetamide
- 2-(4-chlorophenyl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide
- F5231-0061
- AKOS024501902
- 1040646-21-6
-
- インチ: 1S/C20H21ClN6O/c1-14-8-9-22-19(12-14)25-18-7-6-17(26-27-18)23-10-11-24-20(28)13-15-2-4-16(21)5-3-15/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,28)(H,22,25,27)
- InChIKey: FHEGBBMXPXANTM-UHFFFAOYSA-N
- ほほえんだ: C(NCCNC1=NN=C(NC2=NC=CC(C)=C2)C=C1)(=O)CC1=CC=C(Cl)C=C1
計算された属性
- せいみつぶんしりょう: 396.1465370g/mol
- どういたいしつりょう: 396.1465370g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 474
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 91.8Ų
2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5231-0061-5μmol |
2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide |
1040646-21-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5231-0061-1mg |
2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide |
1040646-21-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5231-0061-20μmol |
2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide |
1040646-21-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5231-0061-50mg |
2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide |
1040646-21-6 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5231-0061-100mg |
2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide |
1040646-21-6 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5231-0061-2μmol |
2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide |
1040646-21-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5231-0061-20mg |
2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide |
1040646-21-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5231-0061-15mg |
2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide |
1040646-21-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5231-0061-75mg |
2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide |
1040646-21-6 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5231-0061-4mg |
2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide |
1040646-21-6 | 4mg |
$66.0 | 2023-09-10 |
2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide 関連文献
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2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 1040646-21-6 and Product Name: 2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide
Compound with the CAS number 1040646-21-6 and the product name 2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including chlorophenyl, pyridine, and pyridazine moieties, makes this compound a versatile scaffold for designing novel therapeutic agents.
The 4-chlorophenyl group in the molecular structure contributes to the compound's lipophilicity and binding affinity, which are critical factors in drug design. This moiety is often employed in the development of small-molecule inhibitors due to its ability to interact favorably with biological targets. Additionally, the pyridazine ring serves as a key pharmacophore, influencing the compound's electronic properties and reactivity. The 4-methylpyridin-2-yl substituent further enhances the compound's structural complexity, potentially modulating its biological activity through steric and electronic effects.
Recent research in medicinal chemistry has highlighted the importance of acetamide derivatives in developing bioactive molecules. The acetamide functional group in this compound not only contributes to its solubility but also plays a crucial role in its interactions with biological targets. Studies have shown that acetamide derivatives can exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The ethyl chain extending from the acetamide group introduces additional conformational flexibility, allowing for precise tuning of the compound's biological profile.
The synthesis of 2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps in the synthesis include condensation reactions, nucleophilic substitutions, and functional group transformations. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex pyridine and pyridazine frameworks efficiently.
In terms of biological activity, preliminary studies on this compound have revealed promising results. The combination of the chlorophenyl, pyridine, and pyridazine moieties suggests potential interactions with various enzymes and receptors involved in disease pathways. For instance, the 4-methylpyridin-2-yl group may interact with ATP-binding sites in kinases, while the acetamide moiety could modulate enzyme activity through hydrogen bonding interactions. Further investigation is warranted to elucidate the precise mechanisms of action and identify potential therapeutic applications.
The development of novel pharmaceutical agents relies heavily on advancements in computational chemistry and molecular modeling techniques. These tools have enabled researchers to predict the binding affinities and pharmacokinetic properties of complex molecules like 2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide before conducting costly experimental validations. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process and prioritize compounds with high potential for success.
One of the most exciting aspects of this compound is its potential as a lead molecule for drug development. The structural features present in this molecule make it an attractive candidate for further optimization through structure-based drug design approaches. By leveraging high-throughput screening technologies and combinatorial chemistry platforms, researchers can rapidly generate libraries of analogs for testing against various biological targets. This iterative process allows for rapid refinement of lead compounds into viable drug candidates.
The impact of this compound extends beyond basic research; it has significant implications for therapeutic intervention in various diseases. For example, inhibitors targeting kinases are currently under investigation for their potential use in cancer therapy. The presence of multiple pharmacophores in this molecule suggests that it may exhibit dual or multi-target inhibition capabilities, which could enhance its therapeutic efficacy while minimizing side effects.
As our understanding of disease mechanisms continues to evolve, so does our approach to drug design. Modern pharmaceutical development increasingly relies on interdisciplinary collaboration between chemists, biologists, pharmacologists, and computer scientists. This collaborative effort ensures that compounds like 2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide are not only synthesized efficiently but also optimized for maximum biological activity and safety.
In conclusion,1040646-21 is a remarkable compound that exemplifies the cutting-edge advancements in pharmaceutical chemistry. Its complex molecular architecture and diverse functional groups make it a promising candidate for further exploration in drug development. With continued research and innovation,this compound holds great promise for addressing unmet medical needs across various therapeutic areas.
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